molecular formula C14H20ClN3 B2402555 4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride CAS No. 1353984-52-7

4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride

Cat. No.: B2402555
CAS No.: 1353984-52-7
M. Wt: 265.79
InChI Key: NPCHBRCQNYTUGH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[(piperidin-3-ylmethylamino)methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c15-8-12-3-5-13(6-4-12)9-17-11-14-2-1-7-16-10-14;/h3-6,14,16-17H,1-2,7,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCHBRCQNYTUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNCC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The piperidine ring can bind to receptors or enzymes, while the nitrile group may participate in hydrogen bonding or other interactions. The exact mechanism depends on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride
  • CAS Number : 1353984-52-7
  • Molecular Formula : C₁₄H₂₀ClN₃
  • Molecular Weight : 265.78 g/mol
  • Structural Features: A benzonitrile core substituted with a piperidin-3-ylmethylamino methyl group, forming a hydrochloride salt for enhanced solubility .

Comparison with Structural Analogs

2.1. Positional Isomers: Piperidine Substitution Variations

4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile Hydrochloride (BD288051) CAS: 1353989-89-5 Molecular Formula: C₁₄H₂₀ClN₃ (identical to the target compound) Key Difference: Piperidine substitution at the 2-ylmethyl position instead of 3-ylmethyl. Implications: Positional isomerism may alter steric interactions and binding affinity to biological targets. For example, the 3-ylmethyl group in the target compound could enable better alignment with hydrophobic pockets in receptors compared to the 2-ylmethyl variant .

2-((Piperidin-3-ylamino)methyl)benzonitrile Hydrochloride (BD288031) CAS: Not explicitly stated. Molecular Formula: C₁₃H₁₈ClN₃ Key Difference: The amino group is directly attached to the piperidine-3-yl group, lacking the methylene spacer ((CH₂)) present in the target compound.

2.2. Substituent Position on the Benzene Ring

3-(4-Piperidinyloxy)benzonitrile Hydrochloride CAS: 950649-07-7 Molecular Formula: C₁₂H₁₅ClN₂O Key Difference: A piperidinyloxy group (oxygen linker) at the benzene ring’s 3-position instead of the amino-methyl group at the 4-position. Implications: The ether linkage (vs.

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile Hydrochloride CAS: 1296224-75-3 Molecular Formula: C₁₃H₁₈ClN₃ Key Difference: The aminomethyl group is on the 4-position of the piperidine ring, with the benzonitrile at the 2-position. Implications: Altered spatial arrangement may influence blood-brain barrier penetration, a critical factor for CNS-targeted drugs .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (HCl Salt) Potential Metabolic Stability
Target Compound 265.78 Piperidine-3-ylmethyl, nitrile High Moderate (nitrile resistance to hydrolysis)
BD288051 (2-ylmethyl isomer) 265.78 Piperidine-2-ylmethyl High Similar to target compound
BD288031 251.76 Piperidine-3-ylamino Moderate Lower (amine susceptibility to oxidation)
3-(4-Piperidinyloxy)benzonitrile 238.72 Piperidinyloxy, nitrile Moderate High (ether stability)

Pharmacological Implications

The nitrile group may enhance binding to hydrophobic enzyme pockets, while the piperidine moiety could improve CNS penetration compared to bulkier analogs like rilpivirine (MW 414.9 g/mol) .

Biological Activity

4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C₁₄H₂₀ClN₃ and a molecular weight of 265.78 g/mol. This compound features a piperidine ring and a benzonitrile moiety, which contribute to its potential biological activities. The hydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for various biological assays and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H20ClN3\text{C}_{14}\text{H}_{20}\text{ClN}_3

Key Features

PropertyValue
Molecular FormulaC₁₄H₂₀ClN₃
Molecular Weight265.78 g/mol
CAS Number1353984-52-7
SolubilityEnhanced due to hydrochloride form

Preliminary studies indicate that this compound acts as a serotonin 4 receptor (5-HT4R) agonist . This receptor is involved in various physiological processes, including gastrointestinal motility and cognitive functions, suggesting potential therapeutic applications in disorders such as irritable bowel syndrome and cognitive decline.

Therapeutic Potential

  • Gastrointestinal Disorders : As a 5-HT4R agonist, this compound may enhance gastrointestinal motility, which is beneficial for treating conditions like constipation and gastroparesis.
  • Neurological Implications : The compound's interaction with serotonin receptors indicates possible applications in treating neurological disorders, including Alzheimer's disease, where modulation of serotonin pathways may improve cognitive function.

Study on Anticancer Activity

A study investigated the anticancer properties of piperidine derivatives, highlighting that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The research utilized a three-component reaction leading to products that showed enhanced activity compared to standard treatments like bleomycin .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of piperidine derivatives has revealed that modifications in the piperidine ring can significantly alter biological activity. For instance, compounds with specific substituents showed improved inhibition of acetylcholinesterase (AChE), suggesting that structural variations can enhance pharmacological effects .

Comparative Analysis with Similar Compounds

Compound NameKey Features
4-(Aminomethyl)benzonitrileLacks piperidine structure; used as an intermediate
4-(3-Aminomethyl-piperidin-1-yl)methyl-benzonitrileSimilar structure; potential variations in receptor activity
4-(4-Aminomethyl-piperidin-1-yl)methyl-benzonitrileVariation in amino group position; different pharmacological properties

The unique arrangement of functional groups in this compound may confer distinct biological activities compared to its analogs, particularly in its targeted action on serotonin receptors.

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